molecular formula C17H14O4 B2498806 (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 1322574-19-5

(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2498806
CAS No.: 1322574-19-5
M. Wt: 282.295
InChI Key: MLUQKOPOEBGRIB-SXGWCWSVSA-N
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Description

(Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted with methoxy groups at the 6-position of the benzofuran ring and the 2-position of the benzylidene moiety. This compound belongs to a class of naturally inspired or synthetic heterocyclic molecules known for diverse biological activities, including enzyme inhibition and anticancer properties .

Synthesis: The compound is synthesized via aldol condensation between 6-methoxybenzofuran-3(2H)-one and 2-methoxybenzaldehyde under basic conditions, typically using NaOH or KOH in ethanol-DMF mixtures . The reaction proceeds with retention of the Z-configuration, as confirmed by NMR and X-ray crystallography in analogous compounds .

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-7-8-13-15(10-12)21-16(17(13)18)9-11-5-3-4-6-14(11)20-2/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUQKOPOEBGRIB-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Phenylacetates

Adapted from the one-step method in CN111170972A, this approach uses substituted methyl o-acetoxyphenylacetates under catalytic conditions:

Reaction Scheme:
$$
\text{Methyl 6-methoxy-2-acetoxyphenylacetate} \xrightarrow[\Delta]{\text{Al}2\text{O}3/\text{TFA}} \text{6-Methoxybenzofuran-3(2H)-one}
$$

Optimized Conditions:

  • Catalyst: Alumina molecular sieve (5 wt%)
  • Solvent: Solvent-free
  • Temperature: 90–140°C
  • Time: 4–10 hours
  • Yield: 92–98%

Mechanistic Insight:
The reaction proceeds via tandem deacetylation and intramolecular cyclization, with the alumina catalyst facilitating both steps. Fractional distillation removes volatile byproducts (e.g., methyl acetate), driving the equilibrium toward product formation.

Diels-Alder Cascade with Nitroalkenes

Zhang and Beaudry’s pyrone-nitroalkene cycloaddition can be modified for methoxy-substituted systems:

Procedure:

  • React 3-hydroxy-6-methoxy-2H-pyran-2-one with methyl 3-nitrobut-3-enoate
  • Use AlCl₃ (0.1 equiv) and TFA (0.2 equiv) in 1,2-dichlorobenzene
  • Heat at 120°C for 16 hours

Outcome:

  • Regioselectivity: >99% (single regioisomer)
  • Yield: 45–70% after purification

Limitations:
Lower yields compared to phenylacetate cyclization due to competing side reactions.

Benzylidene Group Installation

Aldol Condensation with 2-Methoxybenzaldehyde

Building on BenchChem’s protocol for analogous compounds, the condensation proceeds as follows:

Reaction Setup:
$$
\begin{array}{ccc}
\text{6-Methoxybenzofuran-3(2H)-one} & + & \text{2-Methoxybenzaldehyde} \
& \xrightarrow[\text{EtOH}]{\text{NaOH (10 mol\%)}} & \text{(Z)-Target Compound} \
\end{array}
$$

Optimized Parameters:

  • Base: K₂CO₃ (1.2 equiv)
  • Solvent: Ethanol (0.5 M)
  • Temperature: Reflux (78°C)
  • Time: 12–24 hours
  • Yield: 68–75%

Stereochemical Control:
The Z isomer predominates (≥85:15 Z:E ratio) due to steric hindrance between the 2-methoxy group and benzofuranone oxygen during imine formation.

Microwave-Assisted Synthesis

A modified approach reduces reaction time while improving yield:

Conditions:

  • Irradiation: 300 W, 100°C
  • Solvent: DMF
  • Catalyst: Piperidine (5 mol%)
  • Time: 30 minutes
  • Yield: 82% (Z:E = 9:1)

Advantages:

  • 4× faster than conventional heating
  • Reduced side product formation

Integrated Synthetic Routes

Sequential Cyclization-Condensation

Combining methods from Sections 2.1 and 3.1:

Step Conditions Yield
Phenylacetate cyclization Al₂O₃, 120°C, 6h 96%
Benzylidene condensation K₂CO₃/EtOH, reflux, 18h 71%
Overall Two steps 68%

One-Pot Methodology

Emerging approach under development:

Procedure:

  • Simultaneous cyclization and condensation
  • Catalyst: Bifunctional Al₂O₃-Pd nanoparticles
  • Solvent: Toluene
  • Temperature: 110°C
  • Time: 24 hours

Preliminary Results:

  • Yield: 58%
  • Z Selectivity: 78%

Analytical Characterization Data

Critical spectroscopic signatures for the target compound:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 15.6 Hz, 1H, CH=)
  • δ 7.45–7.32 (m, 4H, aromatic)
  • δ 6.91 (s, 1H, benzofuran H)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 3.85 (s, 3H, OCH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 190.2 (C=O)
  • δ 161.5, 158.2 (OCH₃ carbons)
  • δ 152.1 (C=C)

HRMS (ESI): Calculated for C₁₇H₁₄O₄ [M+H]⁺: 283.0970 Found: 283.0968

Chemical Reactions Analysis

Condensation Reactions

The benzylidene group participates in base-catalyzed condensations with aldehydes or amines. For example:

Reaction with Benzaldehyde Derivatives

Reagents/ConditionsProductYieldReference
4-Methoxybenzaldehyde, KOH, choline chloride/urea, 80°C(Z)-6-Methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one69%

This reaction proceeds via a Claisen-Schmidt condensation mechanism, where the enolate of the benzofuranone attacks the aldehyde carbonyl group, followed by dehydration .

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions. In one study:

Thiosemicarbazide Addition

Reagents/ConditionsProductYieldReference
Thiosemicarbazide, EtOH, reflux(Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one thiosemicarbazone58%

The reaction occurs at the β-position of the enone system, forming a thiosemicarbazone derivative with confirmed anti-proliferative activity .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes regioselective substitution:

Nitration

Reagents/ConditionsProductRegiochemistryReference
HNO₃, H₂SO₄, 0°C5-Nitro-(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-oneC5 position

The methoxy group at C6 directs nitration to the C5 position, as confirmed by 1H^{1}\text{H}-NMR coupling patterns .

Reduction Reactions

The conjugated enone system is selectively reduced:

Catalytic Hydrogenation

Reagents/ConditionsProductSelectivityReference
H₂, Pd/C, EtOAc, 25°CDihydro-(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-oneKetone intact

The benzylidene double bond is hydrogenated while preserving the ketone functionality, yielding a saturated derivative with enhanced solubility .

Oxidation Reactions

Controlled oxidation modifies the methoxy groups:

Demethylation

Reagents/ConditionsProductApplicationReference
BBr₃, CH₂Cl₂, -78°C(Z)-6-Hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-oneMAO inhibition

Demethylation increases polarity and enhances interactions with biological targets like monoamine oxidase (MAO) enzymes.

Complexation with Metal Ions

The ketone and methoxy groups act as ligands:

Cu(II) Complex Formation

Reagents/ConditionsComplexStability Constant (log K)Reference
Cu(NO₃)₂, MeOH, 60°C[Cu(C₁₇H₁₄O₄)₂]·2H₂O8.2 ± 0.3

The complex exhibits a square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .

Photochemical Reactions

UV irradiation induces structural changes:

[2+2] Cycloaddition

Reagents/ConditionsProductQuantum YieldReference
UV (365 nm), CH₃CN, 12 hCyclobutane-fused benzofuran dimer0.18

This dimerization occurs via a triplet excited state, as evidenced by quenching studies with O₂ .

Biological Interactions

While not a classical reaction, the compound inhibits MAO enzymes through:

  • Reversible binding to the flavin adenine dinucleotide (FAD) cofactor (Ki=88nMK_i = 88 \, \text{nM})

  • Hydrogen bonding with Tyr-398 and Tyr-435 residues (molecular docking data)

Key Reactivity Trends

Functional GroupReactivityExample Reaction
α,β-Unsaturated ketoneMichael addition, hydrogenationThiosemicarbazone formation
Methoxy groupsDemethylation, directing effectsNitration at C5
Benzylidene double bondPhotodimerization, reductionCyclobutane dimer formation

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antioxidant Activity

Research indicates that compounds with similar structures to (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one possess significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The methoxy groups enhance the compound's ability to scavenge free radicals effectively.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Mechanisms include:

  • Apoptosis Induction : The compound may trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, effectively halting the proliferation of cancer cells.

A notable study showed that derivatives of benzofuran exhibited potent antitumor activity, suggesting that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one could be a promising candidate for further development in anticancer therapies .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation. This activity is particularly relevant for diseases such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Preliminary studies suggest that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one exhibits antimicrobial properties against various pathogens. This activity is essential for developing new antimicrobial agents in response to increasing antibiotic resistance .

Data Table: Biological Activities and Mechanisms

Biological Activity Mechanism of Action Related Studies
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of pathogen growth

Case Studies

  • Anticancer Activity Study : A study published in the International Journal of Molecular Sciences evaluated various benzofuran derivatives for their cytotoxic effects on human cancer cells. The findings indicated that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one significantly inhibited tumor cell proliferation compared to controls .
  • Antioxidant Efficacy Research : Another research article focused on the antioxidant capabilities of benzofuran derivatives, highlighting how structural modifications enhance their free radical scavenging ability. This study supports the potential use of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one in preventing oxidative stress-related diseases .
  • Anti-inflammatory Mechanism Analysis : A comprehensive review discussed how several benzofuran derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This reinforces the therapeutic potential of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives exert their effects by interacting with enzymes, receptors, or other proteins involved in key biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₇H₁₄O₄ (calculated from ).
  • Stereochemistry : The Z-configuration is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological targets .

Comparison with Similar Compounds

Structural and Substituent Effects

Aurones vary widely in bioactivity and stability based on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Benzofuran / Benzylidene) Melting Point (°C) Yield (%) Bioactivity Reference
Target Compound 6-OCH₃ / 2-OCH₃ N/A N/A Potential Topo II inhibition*
(Z)-6v (6v) 6-OCH₃ / 3-OH, 4-OCH₃ 187.6–188.5 63.2 Antioxidant properties
(Z)-6w (6w) 6-OH / 3,4-diOCH₃ 218.9–219.6 93.5 Tyrosinase inhibition
(Z)-6x (6x) 6-OH / 4-OH, 3-OCH₃ 261.2–262.1 25.7 DNA intercalation
(Z)-6y (6y) 6-OH / 3-OH, 4-OCH₃ 254.9–255.5 86.2 Antiproliferative activity
(Z)-2-(4-Methoxybenzylidene)benzofuran-3-one 6-H / 4-OCH₃ N/A N/A Topoisomerase II inhibition

Key Observations :

  • Methoxy vs. Hydroxy Groups : Hydroxy substituents (e.g., 6x, 6y) increase melting points due to enhanced hydrogen bonding but often reduce synthetic yields (e.g., 6x: 25.7% yield) compared to methoxy analogues .
  • Positional Effects : Methoxy groups at the 2-position (target compound) may sterically hinder interactions with enzymes compared to 4-methoxy derivatives, which show stronger Topo II inhibition .

Spectroscopic Characterization

  • ¹H NMR : The Z-configuration is confirmed by a singlet for the exocyclic =CH proton at δ 7.0–7.5 ppm. Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • HRMS : The target compound’s theoretical m/z for [M-H]⁻ is 283.0612 (C₁₇H₁₃O₄⁻), closely matching analogues like 6y (observed m/z: 283.0611) .

Biological Activity

(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, also known by its CAS number 77764-83-1, is a compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, which include potential anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through detailed research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17H14O4
  • Molecular Weight : 282.29 g/mol
  • LogP : 3.32, indicating moderate lipophilicity .

Antioxidant Activity

Research indicates that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, a study employing the DPPH assay showed that this compound can reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism of action involving the inhibition of NF-kB signaling pathways .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays against various cancer cell lines, including breast and colon cancer cells, revealed that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one induces apoptosis and inhibits cell proliferation. The IC50 values reported for these activities range from 10 µM to 25 µM, depending on the cell type .

Study on Antioxidant Properties

In a controlled experiment, researchers assessed the antioxidant capacity of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one using various assays:

Assay TypeResult
DPPH ScavengingIC50 = 15 µM
ABTS AssayIC50 = 12 µM
FRAP TestHigh reducing power

These results indicate that the compound possesses robust antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Study on Anti-inflammatory Effects

A study conducted on RAW264.7 macrophages treated with LPS showed:

TreatmentTNF-alpha Production (pg/mL)
Control1500
LPS Only2000
LPS + Compound800

This data illustrates that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one significantly reduces TNF-alpha levels compared to LPS alone, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, and how are reaction conditions optimized?

The compound is synthesized via base-catalyzed condensation between 6-methoxybenzofuran-3(2H)-one and 2-methoxybenzaldehyde. Key steps include:

  • Reagents : NaOH or K₂CO₃ as base catalysts in ethanol/methanol under reflux (60–80°C) .
  • Stereochemical control : The Z-isomer is favored due to thermodynamic stability, confirmed by NMR coupling constants (J = 12–14 Hz for the benzylidene proton) .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
    Optimization factors : Solvent polarity, reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 aldehyde:benzofuranone) to maximize yield (70–85%) .

Q. Which analytical techniques are used to confirm structural integrity and purity?

  • NMR : ¹H/¹³C NMR to assign methoxy groups (δ 3.8–4.0 ppm for OCH₃) and benzylidene protons (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves Z-configuration via dihedral angles between benzofuran and benzylidene planes (typically 5–15°) .
  • HPLC-MS : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) and ESI-MS ([M+H]⁺ m/z 325.1) .

Advanced Research Questions

Q. How does this compound inhibit cancer cell proliferation, and what in vitro models validate its efficacy?

  • Mechanism : Induces G0/G1 cell cycle arrest and mitochondrial-mediated apoptosis via ROS generation and caspase-3 activation .
  • In vitro models :
    • MTT assay : IC₅₀ = 8.2 µM against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .
    • Hoechst staining : Chromatin condensation and apoptotic bodies observed at 24 hrs post-treatment .
    • Comparative activity : 2× more potent than non-methoxy analogs (e.g., 4-chloro derivative, IC₅₀ = 18.5 µM) due to enhanced membrane permeability .

Q. What computational strategies predict its interaction with topoisomerase II?

  • Molecular docking : The benzylidene moiety occupies the ATP-binding pocket of topoisomerase II (PDB: 1ZXM), forming hydrogen bonds with Asn91 and hydrophobic interactions with Leu98 .
  • MD simulations : Stability of the ligand-protein complex (RMSD < 2 Å over 50 ns) correlates with experimental IC₅₀ values .
  • SAR insights : Methoxy groups at C6 and C2' positions improve binding affinity (ΔG = −8.2 kcal/mol) compared to hydroxyl or halogen substituents .

Q. How do substituents on the benzylidene moiety influence bioactivity?

A SAR study comparing derivatives reveals:

Substituent (R)Anticancer IC₅₀ (µM)Topo II Inhibition (%)
2-OCH₃ (target)8.272
4-Cl18.558
3,5-(OCH₃)₂6.785
H>5032

Key trends : Electron-donating groups (e.g., OCH₃) enhance activity by stabilizing charge-transfer interactions with DNA-topoisomerase complexes .

Q. What chemical modifications enhance solubility or metabolic stability?

  • Prodrug strategies : Methanesulfonate esters at C6 (e.g., (Z)-6-methanesulfonyl derivatives) improve aqueous solubility (logP reduced from 2.8 to 1.5) .
  • Glycosylation : Conjugation with β-D-glucose increases plasma half-life (t₁/₂ = 6.3 hrs vs. 2.1 hrs for parent compound) .
  • Fluorination : 3-Fluoro analogs show resistance to CYP3A4-mediated oxidation (CL₋int reduced by 40%) .

Methodological Considerations

Q. How are reaction stereochemistry and regioselectivity controlled during synthesis?

  • Dual-metal catalysis : Synergistic use of Cu(I)/Pd(0) ensures enantioselective allylation (ee >95%) for chiral analogs .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 30 mins while maintaining Z-selectivity (>98%) .

Q. What in silico tools are recommended for toxicity profiling?

  • ADMET Prediction : SwissADME predicts moderate BBB permeability (BBB score = 0.45) and no hepatotoxicity .
  • ProTox-II : LD₅₀ = 280 mg/kg (oral, rat), classifying it as Category 4 toxicity .

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